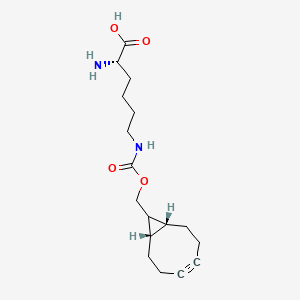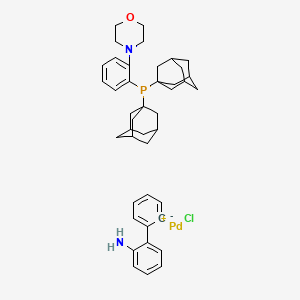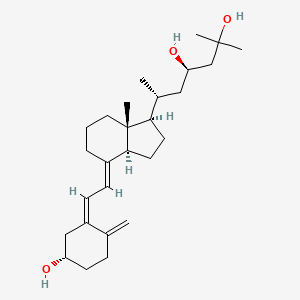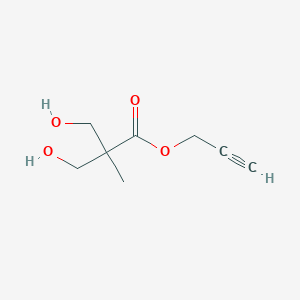
endo-BCN-L-Lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-BCN-L-Lysine: is a specialized amino acid derivative used primarily in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group, which is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound is particularly valuable in the synthesis of PROTAC (proteolysis-targeting chimera) molecules, where it serves as a linker .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-L-Lysine typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethoxycarbonyl).
Introduction of the BCN Group: The protected lysine is then reacted with a BCN-containing reagent under mild conditions to introduce the BCN moiety.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Lysine: Large-scale protection of lysine using Fmoc or similar groups.
BCN Introduction: Reaction with BCN reagents in large reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Endo-BCN-L-Lysine undergoes SPAAC reactions with azide-containing molecules to form stable triazoles.
Substitution Reactions: The lysine amino group can participate in various substitution reactions to form derivatives.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Substitution Reactions: Can involve reagents such as acyl chlorides, anhydrides, or isocyanates under mild conditions.
Major Products:
Triazoles: Formed from SPAAC reactions.
Substituted Lysine Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Click Chemistry: Used as a building block in click chemistry for the synthesis of complex molecules.
PROTAC Synthesis: Serves as a linker in the synthesis of PROTAC molecules, which are used to target and degrade specific proteins.
Biology:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, or nucleic acids to other molecules or surfaces.
Fluorescent Labeling: Utilized in the labeling of biomolecules with fluorescent tags for imaging studies.
Medicine:
Drug Development: Plays a role in the development of targeted therapies, particularly in the design of PROTACs for cancer treatment.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: Employed in the synthesis of functional materials with specific properties.
Biotechnology: Used in the development of bioconjugates for various applications
Mécanisme D'action
Mechanism: Endo-BCN-L-Lysine exerts its effects primarily through the SPAAC reaction. The BCN group undergoes a strain-promoted cycloaddition with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Molecular Targets and Pathways:
BCN Group: The BCN group targets azide-containing molecules.
Lysine Residue: The lysine residue can interact with various biological molecules, facilitating bioconjugation and other reactions.
Comparaison Avec Des Composés Similaires
Endo-BCN-Fmoc-L-Lysine: Similar in structure but contains an Fmoc protecting group.
BCN-Lysine: A simpler derivative without additional functional groups.
Azido-Lysine: Contains an azide group instead of BCN, used in similar click chemistry applications.
Uniqueness: Endo-BCN-L-Lysine is unique due to its BCN group, which allows for strain-promoted cycloaddition reactions without the need for copper catalysts. This makes it particularly useful in biological applications where copper can be toxic .
Propriétés
Formule moléculaire |
C17H26N2O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15-/m0/s1 |
Clé InChI |
QLDVOCPEKYLEOT-IXXDHKBRSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)N)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)

![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)






![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)


![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
